molecular formula C18H20N4O4S3 B12011370 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 577999-30-5

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12011370
CAS No.: 577999-30-5
M. Wt: 452.6 g/mol
InChI Key: ACCIQHQGNKTRHF-UHFFFAOYSA-N
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Description

The compound 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (hereafter referred to as the target compound) features a thieno[2,3-d]pyrimidin-4-one core substituted with ethyl (C3), methyl (C5, C6), and a thio-linked acetamide group. The acetamide moiety is further functionalized with a 4-sulfamoylphenyl group (C₆H₄-SO₂NH₂) at the para position .

Properties

CAS No.

577999-30-5

Molecular Formula

C18H20N4O4S3

Molecular Weight

452.6 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H20N4O4S3/c1-4-22-17(24)15-10(2)11(3)28-16(15)21-18(22)27-9-14(23)20-12-5-7-13(8-6-12)29(19,25)26/h5-8H,4,9H2,1-3H3,(H,20,23)(H2,19,25,26)

InChI Key

ACCIQHQGNKTRHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds that share structural similarities with 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide.

Case Study Findings:

  • A study published in MDPI reported that thienopyrimidine-sulfonamide hybrids exhibited varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of sulfonamide groups significantly enhanced antibacterial activity compared to standard sulfonamides like sulfadiazine and sulfamethoxazole .
  • The best-performing compound in the study demonstrated notable zones of inhibition (e.g., 29.67 mm for S. aureus), indicating strong antibacterial properties .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promise in antifungal applications.

Research Insights:

  • The same study indicated that certain thienopyrimidine derivatives exhibited significant antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds.

Key Observations:

  • Modifications in the thienopyrimidine core and the positioning of sulfonamide groups were found to correlate with increased biological activity. For instance, shifting the sulfonamide from position 4 to position 3 on the thienopyrimidine significantly enhanced antibacterial properties .

Potential for Cancer Therapy

Emerging research indicates that compounds similar to 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide may also hold potential in cancer treatment.

Mechanistic Insights:

  • The thienopyrimidine scaffold has been associated with various anticancer activities due to its ability to inhibit specific enzymes involved in cancer cell proliferation . Further studies are needed to explore its efficacy against different cancer cell lines.

Summary of Applications

ApplicationDescription
AntimicrobialEffective against bacteria like S. aureus and E. coli; potential antifungal activity against Candida.
Cancer TherapyPotential anticancer properties through enzyme inhibition mechanisms.
Structure OptimizationSAR studies indicate modifications can enhance biological activity significantly.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The target compound belongs to a family of thieno[2,3-d]pyrimidin-4-one derivatives with modifications at two critical regions:

Core structure: Ethyl and methyl groups at positions 3, 5, and 6 of the pyrimidinone ring.

Acetamide substituents : Aromatic or substituted phenyl groups linked via the thioacetamide bridge.

The table below highlights structural differences among selected analogues:

Compound Name / ID R Group (Phenyl Substituent) Core Modification (Position 3) Molecular Weight (g/mol) Key Evidence IDs
Target compound 4-Sulfamoylphenyl (SO₂NH₂) Ethyl 464.58
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide 4-Isopropylphenyl (C₃H₇) Ethyl 440.56 (approx.)
2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl (SO₂NH₂) Allyl (C₃H₅) 464.58
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylphenyl)acetamide 4-Methylphenyl (CH₃) Ethyl 414.50 (approx.)
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 3-Methoxyphenyl (OCH₃) Ethyl 436.52 (approx.)

Impact of Substituents on Physicochemical Properties

  • Sulfamoyl Group (SO₂NH₂): Enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to hydrophobic substituents (e.g., isopropyl or methyl) . May increase binding affinity to biological targets (e.g., enzymes with polar active sites) due to hydrogen-bond donor/acceptor properties .
  • Allyl vs.
  • Electron-donating groups (e.g., OCH₃) increase lipophilicity, enhancing membrane permeability but reducing solubility .

Biological Activity

The compound 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic derivative belonging to the class of thieno[2,3-d]pyrimidines. This class has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with a sulfamoylphenyl acetamide moiety. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_4O_3S, and it has a molecular weight of approximately 388.47 g/mol. The structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃S
Molecular Weight388.47 g/mol
IUPAC Name2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. In vitro tests have shown that compounds similar to 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide exhibit significant activity against various bacterial and fungal strains.

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
  • Fungal Strains Tested :
    • Candida albicans
    • Aspergillus niger

In a study conducted by , the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against the tested bacterial strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation.

A study published in reported that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values indicating effective doses for therapeutic applications.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA synthesis in microbial cells.
  • Disruption of metabolic pathways critical for cell survival.
  • Induction of oxidative stress leading to apoptosis in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comprehensive study evaluated the effectiveness of various thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The results indicated that modifications to the sulfamoyl group enhanced antimicrobial activity significantly compared to non-modified analogs .
  • Case Study on Anticancer Properties : Another study focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The findings suggested that compounds with electron-withdrawing groups at specific positions showed increased potency against tumor cells due to enhanced interaction with cellular targets .

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